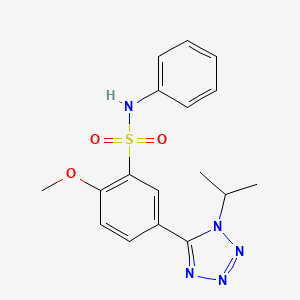

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide

Description

5-(1-Isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a methoxy group at the 2-position and a 1-isopropyl-1H-tetrazol-5-yl moiety at the 5-position.

Propriétés

IUPAC Name |

2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-12(2)22-17(18-20-21-22)13-9-10-15(25-3)16(11-13)26(23,24)19-14-7-5-4-6-8-14/h4-12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQIJFKWIFCAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321158 | |

| Record name | 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488128-69-4 | |

| Record name | 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mécanisme D'action

The mechanism of action of 5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The compound shares key features with several tetrazole-containing analogs, particularly those synthesized via Ugi-azide condensation (). Below is a comparative analysis:

Key Observations :

- Tetrazole Substituents : The target compound’s isopropyl group contrasts with bulkier aromatic substituents in 31c (2,6-dimethylphenyl) and 31b (naphthalen-2-yl). Smaller alkyl groups like isopropyl may enhance solubility compared to aromatic substituents but reduce binding affinity in hydrophobic pockets .

- Core Structure: Unlike oxazepinone (31d, 31c) or oxadiazole (Compound4j) cores, the target’s benzenesulfonamide core introduces a highly polar sulfonamide group, likely improving aqueous solubility and metabolic stability .

Pharmacological Potential

- Binding Interactions : Compound4j () and its analogs bind the Bcl-2 hydrophobic pocket via aromatic and heterocyclic moieties. The target’s isopropyl-tetrazole and methoxy groups may similarly engage in hydrophobic and hydrogen-bonding interactions, though the sulfonamide could alter binding specificity .

- Bioactivity Hypotheses: Tetrazole derivatives often exhibit kinase inhibition or apoptosis induction.

Activité Biologique

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the reaction of appropriate tetrazole derivatives with benzenesulfonamide precursors. The methodology often includes multicomponent reactions which are efficient for generating complex molecules with potential biological activity. The specific synthetic pathway for 5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide has not been extensively detailed in the available literature, but it is likely to follow established protocols for similar tetrazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrazole derivatives, including those similar to the target compound. For instance, a series of tetrazolo-pyrimidine compounds demonstrated significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds exhibited dose-dependent inhibition, suggesting a strong potential for therapeutic applications in oncology .

Table 1: Cytotoxic Activity of Related Tetrazole Compounds

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| 4b | HCT-116 | 0.15 | Doxorubicin |

| 4c | MCF-7 | 0.20 | Doxorubicin |

| 4h | A549 | 0.18 | 5-Fluorouracil |

The mechanism by which tetrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth and proliferation. For example, some studies have indicated that tetrazole-containing compounds can act as xanthine oxidase inhibitors, which may contribute to their anticancer activity through modulation of oxidative stress pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity. In related studies, certain substitutions on the tetrazole ring significantly enhanced anticancer potency. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved activity against cancer cell lines compared to their unsubstituted counterparts .

Table 2: Structure-Activity Relationships

| Compound | Substitution Position | Activity Level |

|---|---|---|

| 4b | 7-position (4-NO2) | High |

| 4c | 7-position (4-Br) | Moderate |

| 4h | 7-position (Pyrrole) | High |

Case Studies

In a notable case study, a series of tetrazole derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds similar to the target compound showed promising results against multiple cancer cell lines, indicating that structural modifications could lead to enhanced biological activity. The findings suggest that further exploration into the pharmacological profiles of these compounds could yield valuable insights into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.